

# KRC-108: A Comprehensive Technical Guide for a Multi-Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**KRC-108** is a potent, orally bioavailable, multi-kinase inhibitor with demonstrated anti-tumor activity in preclinical models. It primarily targets a group of receptor tyrosine kinases, including RON, Flt3, TrkA, and c-Met, which are crucial drivers in various malignancies. Notably, **KRC-108** exhibits enhanced inhibitory action against oncogenic mutants of c-Met. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of **KRC-108**, along with comprehensive experimental protocols and visualizations of the relevant signaling pathways.

## **Chemical Structure and Properties**

**KRC-108**, with the IUPAC name 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine, is a benzoxazole derivative.[1] Its chemical and physical properties are summarized in the table below.



| Property         | Value                                                                                 | Reference |
|------------------|---------------------------------------------------------------------------------------|-----------|
| IUPAC Name       | 3-(benzo[d]oxazol-2-yl)-5-(1-<br>(piperidin-4-yl)-1H-pyrazol-4-<br>yl)pyridin-2-amine | [1]       |
| Chemical Formula | C20H20N6O                                                                             | [1]       |
| Molecular Weight | 360.42 g/mol (free base)                                                              | [1]       |
| Exact Mass       | 360.1699                                                                              | [1]       |
| SMILES           | Nc1nccc(c1C2=NC3=CC=CC=C3O2)c4cn(n_c4)C5CCNCC5                                        | [1]       |
| Solubility       | Data not available in searched documents.                                             |           |
| рКа              | Data not available in searched documents.                                             | _         |
| logP             | Data not available in searched documents.                                             | _         |

# **Mechanism of Action and Biological Targets**

**KRC-108** is a multi-kinase inhibitor that exerts its anti-tumor effects by targeting several key receptor tyrosine kinases involved in cancer cell proliferation, survival, and migration.

#### **Kinase Inhibition Profile**

The inhibitory activity of **KRC-108** against a panel of kinases has been evaluated, demonstrating potent inhibition of Ron, Flt3, TrkA, and c-Met.[2] The half-maximal inhibitory concentrations (IC<sub>50</sub>) are presented in the table below.



| Target Kinase | IC50 (nM)                                                 | Reference |
|---------------|-----------------------------------------------------------|-----------|
| Flt3          | 30                                                        | [2]       |
| TrkA          | 43.3                                                      |           |
| c-Met         | 80                                                        | [2]       |
| Ron           | Potent inhibitor (specific IC <sub>50</sub> not provided) | [2]       |

**KRC-108** has also been shown to be more effective against oncogenic mutant forms of c-Met (M1250T and Y1230D) compared to the wild-type protein.[2]

#### **Anti-Proliferative Activity**

The anti-proliferative activity of **KRC-108** has been assessed across various cancer cell lines, with  $GI_{50}$  (50% growth inhibition) values ranging from 0.01 to 4.22  $\mu$ M.[2]

### **Signaling Pathways**

**KRC-108**'s therapeutic potential stems from its ability to disrupt key signaling cascades downstream of its target kinases.

## **TrkA Signaling Pathway**

**KRC-108** effectively inhibits the TrkA signaling pathway. By blocking the autophosphorylation of the TrkA receptor, it prevents the activation of downstream effectors such as PLCy, PI3K/Akt, and MAPK/ERK, which are critical for cell survival and proliferation.





Click to download full resolution via product page

**KRC-108** inhibits the TrkA signaling cascade.

#### c-Met, Flt3, and Ron Signaling Pathways

**KRC-108** also targets the c-Met, Flt3, and Ron receptor tyrosine kinases, which share downstream signaling components with the TrkA pathway, including the PI3K/Akt and MAPK/ERK pathways. Inhibition of these receptors contributes to the broad anti-tumor activity of **KRC-108**.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medkoo.com [medkoo.com]
- 2. Evaluation of a multi-kinase inhibitor KRC-108 as an anti-tumor agent in vitro and in vivo -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [KRC-108: A Comprehensive Technical Guide for a Multi-Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617541#krc-108-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.